methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate
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Overview
Description
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxepin ring fused with a benzoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
- 7-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one
Uniqueness
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate is unique due to its specific structural features, such as the combination of a benzodioxepin ring with a benzoate ester.
Properties
Molecular Formula |
C18H17NO5 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)benzoate |
InChI |
InChI=1S/C18H17NO5/c1-22-18(21)13-5-2-3-6-14(13)19-17(20)12-7-8-15-16(11-12)24-10-4-9-23-15/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,20) |
InChI Key |
HFMGZYULPLCHRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCCCO3 |
solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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